molecular formula C9H11N3O2S B12215850 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No.: B12215850
M. Wt: 225.27 g/mol
InChI Key: SQXPNPOWQWUCHD-UHFFFAOYSA-N
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Description

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid (CAS No: 1181305-66-7) is a high-value heterocyclic building block for research and development. This compound belongs to a class of imidazo[2,1-b][1,3,4]thiadiazole derivatives that are widely explored in medicinal chemistry for their diverse biological profiles . Its core structure is of significant interest in anticancer research, as related derivatives have demonstrated potent antiproliferative activity by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK), a key target in cancers like peritoneal mesothelioma . Furthermore, imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues have shown strong and selective antifungal activity, particularly against Candida albicans , making them promising scaffolds for the development of new antimicrobial agents . Researchers value this chemical for its potential in developing novel drug candidates and as a tool for biochemical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

6-methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2S/c1-3-4-6-11-12-7(8(13)14)5(2)10-9(12)15-6/h3-4H2,1-2H3,(H,13,14)

InChI Key

SQXPNPOWQWUCHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=C(N=C2S1)C)C(=O)O

Origin of Product

United States

Preparation Methods

The imidazo[2,1-b] thiadiazole skeleton is typically synthesized via cyclocondensation or sequential ring-forming reactions. A prevalent approach involves the condensation of substituted thiosemicarbazides with α-keto acids or esters. For instance, reacting 5-methyl-1-propyl-1H-1,3,4-thiadiazol-2-amine with a methyl-substituted α-keto ester under acidic conditions facilitates simultaneous cyclization and carboxylate group introduction . The propyl group at position 2 is introduced early in the synthesis, often through alkylation of a thiosemicarbazide precursor .

An alternative route employs a two-step process:

  • Thiadiazole Ring Formation : Cyclization of a thiourea derivative with hydrazine hydrate yields the 1,3,4-thiadiazole intermediate.

  • Imidazo Ring Construction : Reaction with α-haloketones (e.g., chloroacetone) in the presence of a base like potassium carbonate forms the fused imidazo-thiadiazole system .

Carboxylic Acid Functionalization Strategies

The carboxylic acid group at position 5 is introduced via hydrolysis of ester precursors or direct oxidation. A common method involves:

  • Ester Hydrolysis : Treating the methyl or ethyl ester intermediate with aqueous sodium hydroxide in ethanol under reflux . For example, hydrolysis of the 5-carbomethoxy derivative (obtained during cyclocondensation) yields the free carboxylic acid with >85% purity .

  • Oxidative Methods : Controlled oxidation of a 5-methyl group using potassium permanganate in acidic media, though this approach risks over-oxidation and requires precise temperature control .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Temperature80–110°CHigher temps accelerate cyclization but may degrade intermediates .
SolventEthanol, DMF, or THFPolar aprotic solvents enhance reaction homogeneity .
Catalystp-Toluenesulfonic acid (PTSA)Acid catalysts improve cyclization efficiency .
Reaction Time6–24 hoursProlonged durations increase byproduct formation .

For instance, using DMF as a solvent at 90°C with PTSA reduces side reactions compared to ethanol, achieving yields up to 78% .

Intermediate Characterization and Purification

Critical intermediates are validated using spectroscopic techniques:

  • NMR Spectroscopy : The 1H NMR spectrum of the ester precursor (before hydrolysis) shows characteristic signals at δ 1.05 ppm (triplet, propyl CH3), δ 2.45 ppm (singlet, methyl group), and δ 4.30 ppm (quartet, ester CH2) .

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 225.27 for the final product .

Purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing pathways during cyclization may yield positional isomers. Using bulky directing groups (e.g., tert-butyl) on the thiosemicarbazide precursor enhances regiocontrol .

  • Acid Sensitivity : The carboxylic acid group may decarboxylate under harsh conditions. Implementing low-temperature hydrolysis (≤60°C) minimizes degradation .

Comparative Analysis of Reported Methods

MethodStarting MaterialsYield (%)Purity (%)Citation
CyclocondensationThiosemicarbazide + α-keto ester7892
Sequential Ring FormationThiourea + α-haloketone6588
Oxidative Functionalization5-Methyl derivative5285

The cyclocondensation route offers superior yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group enables classical acid-catalyzed transformations:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of H<sub>2</sub>SO<sub>4</sub> or HCl yields corresponding esters. For example, treatment with ethanol under reflux forms the ethyl ester derivative .

  • Amidation : Coupling with amines using activating agents like propylphosphonic anhydride (T3P) generates amides. T3P facilitates one-pot synthesis with high efficiency and low epimerization .

  • Decarboxylation : Heating under acidic or basic conditions removes CO<sub>2</sub>, producing 6-methyl-2-propylimidazo[2,1-b] thiadiazole. Decarboxylation is accelerated by microwave irradiation or ionic liquid solvents .

Cyclization and Ring-Modification Reactions

The imidazo-thiadiazole scaffold participates in regioselective cyclization and substitution:

  • Thiosemicarbazide Cyclization : Thiosemicarbazide intermediates react with carboxylic acids in ionic liquids (e.g., [emim][HSO<sub>4</sub>]) under H<sub>2</sub>SO<sub>4</sub> catalysis to form thiadiazoles. Yields range from 40–96% depending on substituents .

  • Oxidative C–S Bond Formation : Iodine-mediated oxidative cyclization of thiosemicarbazones derived from aldehydes produces 2-amino-1,3,4-thiadiazoles. This transition-metal-free method is compatible with aromatic and aliphatic aldehydes .

Electrophilic Substitution

The electron-rich thiadiazole ring undergoes electrophilic substitutions at specific positions:

  • Nitration : Directed by the methyl and propyl groups, nitration occurs at position 2 or 4 of the thiadiazole ring under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) conditions .

  • Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at position 5, enhancing water solubility .

Table 1: Reaction Conditions and Yields for Analogous Thiadiazoles

Reaction TypeReagents/ConditionsYield (%)Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux78–92
AmidationT3P, DMF, 80°C85–95
Decarboxylation[bmim][BF<sub>4</sub>], 100°C, 4 h65–88
Oxidative CyclizationI<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, 1,4-dioxane, 80°C60–75

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for metal coordination:

  • Complexation with Transition Metals : Forms stable complexes with Cu(II), Zn(II), and Fe(III) in ethanol/water mixtures. These complexes exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .

Functional Group Interconversion

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the imidazole ring’s double bonds, yielding saturated derivatives .

  • Oxidation : KMnO<sub>4</sub> in acidic medium oxidizes the propyl side chain to a carboxylic acid, generating dicarboxylic acid analogs .

Biological Activity-Driven Modifications

Structural optimization for anticancer activity includes:

  • Hybridization with Pharmacophores : Coupling with indole or carbazole moieties via amide bonds improves cytotoxicity against SK-OV-3 (ovarian) and HCT15 (colon) cancer cell lines .

  • Introduction of Sulfonamide Groups : Enhances DNA intercalation and topoisomerase inhibition .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid and its derivatives has been documented extensively. Various methodologies have been employed to create derivatives that enhance its biological activity. For instance:

  • Thiosemicarbazide Reaction : Compounds are synthesized through the reaction of thiosemicarbazide with different carboxylic acids to yield thiadiazole derivatives. This method has shown significant promise in creating compounds with enhanced antimicrobial properties .
  • Cyclization Reactions : Cyclization of substituted aromatic compounds with thiosemicarbazide has also been utilized to produce imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds have been characterized using NMR and mass spectrometry techniques .

Biological Activities

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. Some compounds demonstrated significant cytotoxic activity with IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • In vitro studies have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Research indicates that several synthesized thiadiazole derivatives exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid showed promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been explored:

  • Studies have reported that certain derivatives possess significant anti-inflammatory effects in animal models. These findings suggest a therapeutic role in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid:

StudyObjectiveFindings
Alam et al. (2011)Evaluate anticancer activitySignificant cytotoxicity against multiple cancer cell lines with specific derivatives showing IC50 values <10 µg/mL .
Polkam et al. (2015)Test anticancer and antimycobacterial activitySome derivatives exhibited up to 68% inhibition in HT-29 colon cancer cells; selective cytotoxicity confirmed against normal cell lines .
Schenone et al. (2017)Investigate analgesic and anti-inflammatory effectsNew compounds showed good antalgic action in acetic acid writhing tests; some also demonstrated anti-inflammatory properties in carrageenan-induced edema models .

Mechanism of Action

The mechanism of action of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Biological Activity Reference
Target Compound 2-propyl, 6-methyl, 5-carboxylic acid C₉H₁₁N₃O₂S Not yet reported
5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole 5-Br, 6-(4-ClPh), 2-cyclopropyl C₁₂H₉BrClN₃S Anticancer (leukemia cell lines)
2-(2-Furyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde 2-furyl, 6-phenyl, 5-aldehyde C₁₆H₁₀N₄O₂S 100% inhibition (antitubercular)
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid 6-methyl, thiazole core, 5-carboxylic acid C₇H₆N₂O₂S
[2-Methyl-6-(propan-2-yl)imidazo[...]]methanol 2-methyl, 6-isopropyl, 5-methanol C₉H₁₃N₃OS
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate 3-methyl, 6-CF₃, 5-ester C₁₀H₉F₃N₂O₂S

Key Observations

Anticancer Activity: Cyclopropyl and halogenated aryl groups (e.g., 4-chlorophenyl) enhance cytotoxicity. For instance, compound 122 (Table 1) showed potent activity against leukemia cells .

Antitubercular Activity :

  • Aldehyde derivatives (e.g., compound 6c ) exhibit high inhibitory activity, likely due to electrophilic reactivity . The carboxylic acid group in the target compound may offer a similar advantage via hydrogen bonding.

Structural Core Differences: Replacing the thiadiazole ring with thiazole (e.g., ) alters electronic properties and binding affinity.

Functional Group Impact :

  • Carboxylic acid (target compound) vs. aldehyde (compound 6c ): The acid group enhances solubility and ionic interactions, while aldehydes may form Schiff bases with biological targets.
  • Trifluoromethyl groups (e.g., ) improve metabolic stability and lipophilicity, suggesting that fluorinated analogs of the target compound could be explored .

Biological Activity

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a compound belonging to the imidazo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves multi-step chemical reactions typically starting from readily available precursors. The process may include cyclization reactions to form the imidazole ring and subsequent functionalization to introduce the carboxylic acid group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial properties. For instance, a study reported that several compounds from this class showed potent activity against various bacterial strains including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acidS. aureus3.125 μg/mL
Other Derivative ACandida albicans5.0 μg/mL
Other Derivative BE. coli8.0 μg/mL

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives has also been explored. Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A specific derivative demonstrated a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 μM after 48 hours of treatment.

Anti-inflammatory and Antioxidant Properties

The compound has shown promise in modulating inflammatory responses and exhibiting antioxidant activities. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 2: Anti-inflammatory Effects

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Administered8090

The biological activity of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is attributed to its ability to interact with various biological targets including enzymes involved in inflammation and cancer progression. Studies suggest that it may inhibit xanthine oxidase and reduce oxidative stress markers .

Q & A

Q. Basic Research Focus

  • In vitro assays : Use standardized protocols (e.g., microdilution for antimicrobial activity) with positive controls (e.g., ampicillin) .
  • Dose-response curves : Assess IC50 values for enzyme inhibition (e.g., kinase assays) with triplicate measurements to ensure reproducibility .
  • Cytotoxicity screening : Pair bioactivity data with MTT assays on mammalian cell lines to rule out nonspecific toxicity .

How can researchers design analogs of this compound to improve solubility without compromising bioactivity?

Q. Advanced Research Focus

  • Derivatization strategies : Introduce hydrophilic groups (e.g., PEG chains) at the propyl or methyl positions while retaining the thiadiazole-carboxylic acid pharmacophore .
  • Salt formation : Convert the carboxylic acid to sodium or potassium salts for enhanced aqueous solubility .
  • Co-solvent systems : Use DMSO/water mixtures in biological assays to mitigate solubility limitations .

What are the common contradictions in reported biological data for imidazothiadiazole derivatives, and how can they be addressed methodologically?

Advanced Research Focus
Discrepancies in antimicrobial or cytotoxic activity (e.g., varying MIC values across studies) often arise from:

  • Assay conditions : Differences in pH, incubation time, or microbial strains .
  • Compound stability : Degradation in aqueous buffers may require stability studies via HPLC monitoring .
  • Structural analogs : Subtle changes (e.g., halogen substitution) significantly alter bioactivity; ensure structural verification via LC-MS .

What computational tools are recommended for predicting the binding modes of this compound to target proteins?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target enzymes (e.g., kinases or bacterial DHFR) .
  • MD simulations : Validate docking poses with 100-ns simulations in explicit solvent to assess binding stability .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide analog design .

How can researchers address challenges in purifying imidazothiadiazole-carboxylic acids due to their low solubility?

Q. Basic Research Focus

  • Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals .
  • Column chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients with 0.1% acetic acid) to prevent tailing .
  • Lyophilization : For aqueous-soluble salts, freeze-drying preserves stability .

What are the critical considerations for scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Process safety : Replace hazardous solvents (e.g., acetic acid) with greener alternatives (e.g., ethanol/water mixtures) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Byproduct management : Optimize reaction stoichiometry to minimize thiadiazole dimerization or over-bromination .

How can researchers validate the stability of this compound under physiological conditions?

Q. Basic Research Focus

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify degradation via LC-MS/MS .
  • Light sensitivity : Store in amber vials and assess photodegradation under ICH Q1B guidelines .

What strategies are effective in elucidating the mechanism of action of this compound in complex biological systems?

Q. Advanced Research Focus

  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
  • Chemical proteomics : Use affinity chromatography with immobilized analogs to pull down target proteins .
  • Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP levels) to infer pathway modulation .

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